N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-17(14-5-3-8-20-18(14)25-13-7-9-24-11-13)21-15-10-12-4-1-2-6-16(12)26-19(15)23/h1-6,8,10,13H,7,9,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMWEYLJKHIZOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NC3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the formation of the coumarin core One common approach is the Pechmann condensation, where phenols react with β-keto esters under acidic conditions to form coumarins
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The coumarin core can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction reactions might involve hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution reactions often require strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include various coumarin derivatives with altered functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of coumarin, including N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide, exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models. For example, research has shown that coumarin derivatives can interact with specific cellular pathways involved in tumor growth, making them potential candidates for cancer therapeutics .
Antioxidant Properties
The antioxidant capacity of this compound has been highlighted in several studies. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress-related damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
Fluorescent Dyes
This compound has been explored as a fluorescent dye due to its unique structural characteristics. The compound can be utilized in various labeling techniques, enhancing the visibility of biological samples under fluorescence microscopy . Its solubility and stability make it suitable for applications in bioimaging and diagnostics.
Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research indicates that the integration of such compounds into polymer composites can lead to improved performance characteristics, making them suitable for advanced engineering applications .
Antitumor Activity Study
A study published in PubMed explored the effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency against breast cancer cells . The study concluded that further development could lead to novel anticancer agents.
Fluorescent Labeling Technique
In a research article focused on bioimaging techniques, this compound was utilized as a fluorescent marker for tracking cellular processes in live cells. The findings revealed that the compound provided clear imaging results without significant cytotoxicity, showcasing its potential for use in live-cell imaging applications .
Mechanism of Action
The mechanism by which N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide exerts its effects involves its interaction with specific molecular targets. The coumarin core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context, but common mechanisms include inhibition of enzymes involved in inflammatory responses or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on shared motifs:
Coumarin Derivatives with Heterocyclic Substituents
- Probe 2C (): Contains a chromen-3-yl group linked to a thiazole ring and a naphthamide side chain. Unlike the target compound, it lacks the nicotinamide and tetrahydrofuran-3-yloxy groups but includes a piperidine-methyl group, which may enhance blood-brain barrier penetration .
- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): Features a chromen-3-yl core with a thiazolidinone and furan-carboxamide. The tetrahydrofuran solvate in its crystal structure highlights the importance of oxygen-containing rings in stabilizing solid-state forms .
Nicotinamide/Tetrahydrofuran Hybrids
- Patent Compound (): Includes a tetrahydrofuran-3-yl group and a benzamide but replaces coumarin with a benzodioxin scaffold. The difluoropropanoyl substituent suggests improved metabolic stability compared to the target compound .
Antimicrobial/Antioxidant Derivatives
- Benzothiazol-2-yl Derivatives (): Combine benzo[d]thiazole and chromen-3-yl groups. These compounds exhibit antibacterial and antimalarial activities, emphasizing the role of aromatic heterocycles in antimicrobial design .
Physicochemical and Crystallographic Properties
- Solubility : The tetrahydrofuran-3-yloxy group may enhance aqueous solubility compared to purely aromatic analogs (e.g., ’s 13a) .
- Crystal Packing : ’s compound forms a stable DMF solvate, suggesting the target compound’s tetrahydrofuran moiety could similarly influence crystallinity .
- Thermal Stability : High melting points (>250°C) for coumarin derivatives (e.g., 13a, 13b) indicate robust thermal stability, a trait likely shared by the target compound .
Biological Activity
N-(2-oxo-2H-chromen-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its structural formula, which features a coumarin moiety linked to a nicotinamide group through a tetrahydrofuran ether. The presence of these functional groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds containing the coumarin structure often exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thus preventing oxidative stress in cells .
Anticancer Properties
Several studies have demonstrated that coumarin derivatives possess anticancer activity. For instance, a study on related coumarin compounds showed inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific mechanisms include modulation of signaling pathways involved in cell survival and proliferation.
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
- Anticancer Study : A study conducted on a series of coumarin derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the activation of pro-apoptotic factors and suppression of anti-apoptotic proteins.
- Antimicrobial Activity : Another investigation highlighted the antimicrobial efficacy of the compound against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess the inhibition zones, indicating potent antibacterial properties.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various synthetic approaches have been explored, including modifications to the tetrahydrofuran moiety to improve solubility and bioavailability .
Q & A
Q. In Vitro Assays :
- Cell Viability (MTT Assay) : IC₅₀ values are determined against cancer cell lines (e.g., MCF-7, HepG2). Comparative studies with doxorubicin reveal potency differences due to structural variations in the tetrahydrofuran moiety .
- Mechanistic Studies :
- Flow Cytometry : Apoptosis induction (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase) are quantified.
- Western Blotting : Downregulation of Bcl-2 and upregulation of Bax confirm pro-apoptotic pathways .
Q. Addressing Data Contradictions :
- Variability in IC₅₀ values across studies may arise from differences in cell line genetic profiles or compound stereochemistry. Structural analogs with R-configuration in tetrahydrofuran show enhanced activity .
Advanced: How can computational modeling predict its interaction with biological targets?
- Molecular Docking (AutoDock Vina) : Simulates binding to enzymes (e.g., PARP-1, EGFR) by analyzing hydrogen bonds and hydrophobic interactions. The chromen-3-yl group often occupies hydrophobic pockets, while the tetrahydrofuran ether oxygen forms H-bonds .
- SAR Studies : Modifying the nicotinamide’s substituents (e.g., nitro vs. methoxy groups) predicts changes in binding affinity and selectivity .
Advanced: What methodologies evaluate its pharmacokinetic properties and metabolic stability?
- ADME Profiling :
- Caco-2 Assay : Measures intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption).
- Microsomal Stability : Incubation with liver microsomes (human/rat) quantifies metabolic half-life (t₁/₂ > 30 mins suggests stability) .
- CYP450 Inhibition : Fluorescence-based assays identify interactions with CYP3A4/CYP2D6, critical for drug-drug interaction risks .
Advanced: How are synthetic by-products characterized, and how do they impact bioactivity?
- HPLC-MS/MS : Identifies impurities (e.g., unreacted intermediates or oxidation by-products). For example, over-oxidation of the tetrahydrofuran ring reduces antitumor efficacy .
- Bioactivity Correlation : Purified vs. crude samples are tested to isolate the active component. Impurities >2% may skew IC₅₀ values by 10–20% .
Advanced: What strategies optimize its solubility and formulation for in vivo studies?
- Co-solvent Systems : PEG-400/water mixtures enhance aqueous solubility (>5 mg/mL).
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability (AUC increased by 3-fold in rat models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
